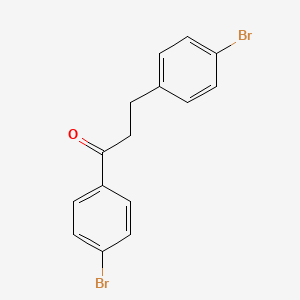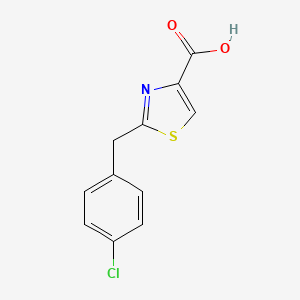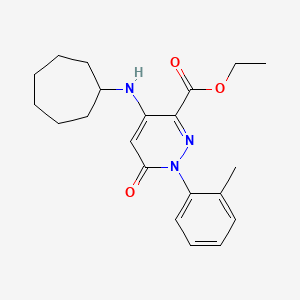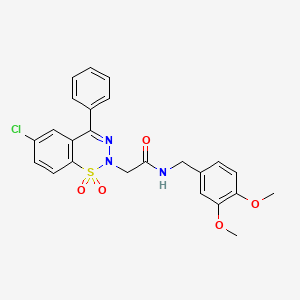
4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one
カタログ番号 B2527119
CAS番号:
886186-68-1
分子量: 323.352
InChIキー: KLKYBIIGQIJNQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one, commonly known as IQNO, is a synthetic compound that belongs to the quinoline family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience.
科学的研究の応用
Antitumor Activity and Hypoxia-selectivity
- Hypoxia-selective cytotoxicity : A class of isomeric 4-[[3-(dimethylamino)propyl]amino]nitroquinolines, related to the compound of interest, was synthesized and evaluated for their selectivity towards hypoxic tumor cells. These compounds showed varying levels of hypoxia-selective cytotoxicity, with some exhibiting significant potential as radiosensitizers of hypoxic cells due to their ability to undergo bioreduction in the absence of oxygen, highlighting their promise as hypoxia-selective antitumor agents (Denny et al., 1992).
DNA Interactions and Carcinogenicity
- Mutagenic potential : The compound 4-Nitroquinoline 1-oxide (4NQO), which shares structural similarities with 4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one, is a highly carcinogenic chemical known to induce mutations through the formation of bulky purine adducts. Research has used 4NQO as a mutagen in genetic screens to study DNA damage and repair, revealing that it induces mutations in both guanine and adenine residues with a preference for guanine (Downes et al., 2014).
Neurotoxicity and Disease Aetiology
- Neurotoxicity in Parkinson's disease : Isoquinoline derivatives, structurally related to this compound, have been investigated as potential endogenous neurotoxins in the aetiology of Parkinson's disease. These compounds, including isoquinoline derivatives that are synthesized through non-enzymatic reactions in the human brain, inhibit mitochondrial functions and might contribute to neurodegeneration in Parkinson's disease through mechanisms similar to those of known dopaminergic toxins (McNaught et al., 1998).
特性
IUPAC Name |
3-nitro-1-phenyl-4-(propan-2-ylamino)quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12(2)19-16-14-10-6-7-11-15(14)20(13-8-4-3-5-9-13)18(22)17(16)21(23)24/h3-12,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKYBIIGQIJNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1,3-Bis(4-bromophenyl)propanone
54523-47-6; 898761-28-9

![N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2527036.png)

![(2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-[(dimethylamino)methylidene]propane-1,3-dione](/img/structure/B2527039.png)



![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate](/img/structure/B2527045.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2527047.png)

![methyl 4-(2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2527052.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2527057.png)

![4-chloro-N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2527059.png)